Functional Differentiation: Lumula as a Confirmed Negative Control with Predicted Low FP Receptor Activity
Lumula is explicitly intended for use as a negative control for testing mechanisms of unoprostone and bimatoprost activity [1]. Based on classical structure-activity relationships (SAR) for prostanoid receptors, Lumula is predicted to have very low activity . This is in stark contrast to its active parent compounds, unoprostone and bimatoprost, which exhibit defined EC50 values in FP receptor functional assays [2].
| Evidence Dimension | FP Prostanoid Receptor Functional Activity (EC50) |
|---|---|
| Target Compound Data | Predicted to have very low activity based on SAR |
| Comparator Or Baseline | Unoprostone: EC50 = 306-1270 nM; Bimatoprost: EC50 = 3070-3940 nM [2] |
| Quantified Difference | Lumula's activity is predicted to be significantly lower than that of unoprostone (≥306 nM) and bimatoprost (≥3070 nM), functionally serving as an inert control. |
| Conditions | SAR analysis; FP receptor Ca2+ mobilization assay in A7r5, 3T3, and cloned human ocular FP receptors [2] |
Why This Matters
This establishes Lumula as the appropriate negative control to isolate specific FP receptor-mediated effects, ensuring experimental validity and preventing false-positive conclusions in mechanism-of-action studies.
- [1] Lumula - Biochemicals - CAT N°: 16685. Bertin Bioreagent. 2024. Available at: https://www.bertin-bioreagent.com/16685/lumula View Source
- [2] Kelly CR, Williams GW, Sharif NA. Real-Time Intracellular Ca2+ Mobilization by Travoprost Acid, Bimatoprost, Unoprostone, and Other Analogs via Endogenous Mouse, Rat, and Cloned Human FP Prostaglandin Receptors. Journal of Pharmacology and Experimental Therapeutics. 2003;304(1):238-245. doi:10.1124/jpet.102.042556 View Source
